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Introduction
SH1573 is a novel, selective inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2), a key

enzyme implicated in the pathogenesis of several cancers, most notably Acute Myeloid

Leukemia (AML).[1][2] Mutations in IDH2, such as R140Q, lead to the accumulation of the

oncometabolite 2-hydroxyglutarate (2-HG), which disrupts normal epigenetic regulation and

blocks cellular differentiation.[1][3] SH1573 has demonstrated preclinical efficacy by reducing

2-HG levels and promoting the differentiation of cancer cells, offering a promising therapeutic

strategy.[1] Patient-derived xenograft (PDX) models, which involve the transplantation of

primary patient tumor cells into immunodeficient mice, are crucial for evaluating the in vivo

efficacy of targeted therapies like SH1573 as they preserve the genetic and phenotypic

heterogeneity of the original tumor.[4][5]

These application notes provide a comprehensive overview of the administration of SH1573 in

AML PDX models, including quantitative data from preclinical studies and detailed experimental

protocols for key procedures.

Data Presentation
Table 1: In Vivo Efficacy of SH1573 in an AML PDX Model
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Treatment
Group

Dosage &
Administration

Median
Survival
(Days)

Change in
Body Weight

Reference

Vehicle QD, p.o. ~20 Maintained [1]

SH1573
5 mg/kg, QD,

p.o.

Significantly

prolonged vs.

vehicle

Maintained [1]

SH1573
15 mg/kg, QD,

p.o.

Significantly

prolonged vs.

vehicle

Maintained [1]

AG-221

(Enasidenib)

45 mg/kg, QD,

p.o.

Significantly

prolonged vs.

vehicle

Maintained [1]

QD: once daily; p.o.: oral gavage

Table 2: Pharmacodynamic Effects of SH1573 in an AML
PDX Model

Treatment
Group

Dosage

% of CD15+
cells in
hCD45+ cells
(Bone Marrow)

2-HG Levels
(Peripheral
Blood, Spleen,
Bone Marrow)

Reference

Vehicle - Baseline Baseline [1]

SH1573
5 mg/kg, QD,

p.o.
Increased

Dose-

dependently

reduced

[1]

SH1573
15 mg/kg, QD,

p.o.
Increased

Dose-

dependently

reduced

[1]

AG-221

(Enasidenib)

45 mg/kg, QD,

p.o.
Increased Reduced [1]
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hCD45+ cells represent the engrafted human AML cells.

Signaling Pathway and Experimental Workflow
SH1573 Mechanism of Action in mIDH2 AML
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Caption: Signaling pathway of SH1573 in mIDH2 AML.
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Caption: Experimental workflow for SH1573 evaluation in PDX models.

Experimental Protocols
Establishment of AML Patient-Derived Xenograft (PDX)
Models
This protocol outlines the procedure for establishing AML PDX models from primary patient

samples.

Materials:

Primary AML patient bone marrow or peripheral blood samples

Ficoll-Paque PLUS

RPMI-1640 medium with 20% Fetal Bovine Serum (FBS)

Phosphate-Buffered Saline (PBS), sterile

Immunodeficient mice (e.g., NOD/SCID or NSG)

Trypan blue solution

Centrifuge

Syringes and needles (27-30 gauge)

Procedure:

Isolation of Mononuclear Cells (MNCs):

1. Dilute the patient sample with an equal volume of PBS.

2. Carefully layer the diluted sample over Ficoll-Paque PLUS in a centrifuge tube.

3. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

4. Collect the MNC layer at the plasma-Ficoll interface.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b15575963?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Wash the collected cells twice with PBS.

Cell Viability and Counting:

1. Resuspend the MNC pellet in PBS.

2. Perform a viable cell count using Trypan blue exclusion to ensure high viability.

Injection into Mice:

1. Resuspend the viable MNCs in sterile PBS or RPMI-1640 without serum at a

concentration of 1-10 x 10^6 cells per 100-200 µL.

2. Inject the cell suspension intravenously (i.v.) via the tail vein into 6-8 week old

immunodeficient mice.[6]

Monitoring Engraftment:

1. Starting 3-4 weeks post-injection, monitor the engraftment of human AML cells (hCD45+)

in the peripheral blood of the mice weekly or bi-weekly via flow cytometry.[7]

2. Collect a small volume of peripheral blood from the tail vein into tubes containing an

anticoagulant.

3. Lyse red blood cells and stain with fluorescently labeled antibodies against human CD45

(hCD45) and mouse CD45 (mCD45).

4. Mice are considered successfully engrafted when the percentage of hCD45+ cells reaches

a predetermined threshold (e.g., >1%).

SH1573 Formulation and Administration
This protocol describes the preparation and oral administration of SH1573 to AML PDX-bearing

mice.

Materials:

SH1573 compound
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Vehicle solution (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water)

Balance, weigh boats, spatulas

Mortar and pestle or homogenizer

Sterile water

Oral gavage needles (20-22 gauge, with a rounded tip)

Syringes (1 mL)

Procedure:

Formulation of SH1573:

1. Calculate the required amount of SH1573 based on the desired dose (e.g., 5 mg/kg or 15

mg/kg) and the number of mice to be treated.

2. Weigh the SH1573 powder accurately.

3. Prepare the vehicle solution.

4. Create a homogenous suspension of SH1573 in the vehicle. This can be achieved by first

making a paste with a small amount of vehicle and then gradually adding the remaining

volume. A homogenizer may be used for a more uniform suspension.

5. Prepare the formulation fresh daily or as determined by stability studies.

Oral Gavage Administration:

1. Weigh each mouse to determine the precise dosing volume (typically 10 µL/g of body

weight).[8]

2. Gently restrain the mouse, ensuring the head and body form a straight line to facilitate

passage of the gavage needle.
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3. Measure the appropriate length for gavage needle insertion (from the tip of the nose to the

last rib).[9][10]

4. Insert the gavage needle into the diastema (gap between the incisors and molars) and

gently advance it along the roof of the mouth into the esophagus.[9][11] Do not force the

needle if resistance is met.[9][10]

5. Slowly administer the SH1573 suspension.[10]

6. Gently remove the needle.

7. Monitor the animal for a few minutes post-administration for any signs of distress.[9]

8. Administer once daily (QD) or as required by the study design.

Evaluation of Treatment Response
This section details the methods to assess the efficacy of SH1573 treatment.

A. Survival and Body Weight Monitoring:

Monitor the mice daily for clinical signs of disease progression (e.g., ruffled fur, hunched

posture, reduced mobility).

Record the body weight of each mouse 2-3 times per week.

Euthanize mice when they reach a humane endpoint (e.g., significant weight loss, moribund

state) and record the date for survival analysis.

B. Assessment of Cell Differentiation by Flow Cytometry:

Materials:

Fluorescently labeled antibodies (e.g., anti-human CD45, anti-human CD15, anti-human

CD11b)

FACS buffer (PBS with 2% FBS)

Red blood cell lysis buffer
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Flow cytometer

Procedure:

At the study endpoint, euthanize the mice and harvest bone marrow and spleen.

Prepare single-cell suspensions from these tissues.

Lyse red blood cells.

Stain the cells with the antibody cocktail for 30 minutes at 4°C in the dark.

Wash the cells with FACS buffer.

Acquire the samples on a flow cytometer.

Analyze the data to determine the percentage of differentiated myeloid cells (e.g., CD15+)

within the human leukemic cell population (hCD45+).[1]

C. Measurement of 2-Hydroxyglutarate (2-HG) Levels:

Materials:

Plasma, bone marrow, and spleen samples from treated and control mice

2-HG assay kit (colorimetric or LC-MS/MS-based)

Sample preparation reagents as per the kit instructions (e.g., perchloric acid for

deproteinization)

Procedure:

Collect peripheral blood into anticoagulant tubes and centrifuge to obtain plasma.

Prepare tissue homogenates from bone marrow and spleen samples.

Process the plasma and tissue homogenates according to the manufacturer's protocol of the

chosen 2-HG assay kit.[12] This typically involves protein precipitation followed by

derivatization for LC-MS/MS analysis or direct use in a colorimetric assay.
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Measure the 2-HG concentration. For LC-MS/MS, this involves separating 2-HG from its

isomers and quantifying it based on a standard curve.[13][14] For colorimetric assays, the

absorbance is measured and compared to a standard curve.[12]

Normalize 2-HG levels in tissue samples to the protein concentration of the homogenate.

Conclusion
The administration of SH1573 in AML PDX models has shown promising preclinical activity,

characterized by a reduction in the oncometabolite 2-HG, induction of myeloid differentiation,

and a consequent survival benefit. The protocols outlined in these application notes provide a

framework for the in vivo evaluation of SH1573 and other mIDH2 inhibitors. Adherence to these

detailed methodologies will ensure the generation of robust and reproducible data, which is

essential for the continued development of targeted therapies for mIDH2-mutated cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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